2-(Pyrazin-2-yl)acetonitrile
Overview
Description
2-(Pyrazin-2-yl)acetonitrile is an organic compound with the molecular formula C6H5N3 It is a pyrazine derivative, characterized by the presence of a nitrile group attached to the pyrazine ring
Mechanism of Action
Target of Action
The primary targets of 2-(Pyrazin-2-yl)acetonitrile are currently not well-defined in the literature. This compound is a derivative of pyrazine, a heterocyclic aromatic organic compound. Pyrazine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . .
Biochemical Pathways
Pyrazine derivatives are known to exhibit diverse types of biological and pharmaceutical activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the diverse biological activities of pyrazine derivatives , it is plausible that this compound may have multiple effects at the molecular and cellular levels.
Action Environment
One study suggests that the photooxidation process of certain indole derivatives, which leads to the formation of benzoxazinone derivatives, can be influenced by the environment, with different effects observed in protic and aprotic environments . .
Biochemical Analysis
Biochemical Properties
2-(Pyrazin-2-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with nitrogen-containing heterocycles, which are crucial in pharmaceuticals and bioactive molecules . These interactions often involve binding to specific sites on the enzymes or proteins, leading to either inhibition or activation of their biochemical functions.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that pyrazine derivatives, including this compound, exhibit various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These effects are mediated through interactions with cellular receptors and enzymes, altering the normal cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important factors in laboratory settings. The compound is generally stable when stored in a sealed, dry environment at temperatures between 2-8°C . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that the compound can maintain its biological activity over extended periods, although some degradation may occur under certain conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial biological activities, such as antimicrobial and anti-inflammatory effects. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of normal cellular processes . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, pyrazine derivatives have been shown to affect the metabolism of nitrogen-containing compounds, which are essential for various biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of the compound in therapeutic applications .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biological activity. Targeting signals and post-translational modifications play a crucial role in directing the compound to these compartments. The subcellular localization of this compound can influence its activity and function, making it an important factor in its biochemical analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrazin-2-yl)acetonitrile typically involves the reaction of pyrazine with acetonitrile under specific conditions. One common method includes the use of sodium hydride as a base and N,N-dimethylformamide as a solvent. The reaction proceeds through the deprotonation of acetonitrile, followed by nucleophilic substitution on the pyrazine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrazin-2-yl)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogenation over a palladium catalyst are frequently used.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
2-(Pyrazin-2-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)acetonitrile: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-(Pyrimidin-2-yl)acetonitrile: Contains a pyrimidine ring, offering different chemical properties and reactivity.
2-(Pyridazin-2-yl)acetonitrile: Features a pyridazine ring, which can lead to different biological activities.
Uniqueness
2-(Pyrazin-2-yl)acetonitrile is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound in the synthesis of novel heterocyclic compounds and in various research applications .
Properties
IUPAC Name |
2-pyrazin-2-ylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-2-1-6-5-8-3-4-9-6/h3-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDVGMNGUNXHQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509761 | |
Record name | (Pyrazin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5117-44-2 | |
Record name | (Pyrazin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyrazin-2-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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